molecular formula C12H17NO B1484782 trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol CAS No. 1847433-55-9

trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol

Cat. No.: B1484782
CAS No.: 1847433-55-9
M. Wt: 191.27 g/mol
InChI Key: QVYRYWPXMDYPNF-VXGBXAGGSA-N
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Description

trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol is a cyclobutanol derivative featuring a trans-configuration of substituents on the cyclobutane ring. The compound comprises a hydroxyl group at position 1 and a secondary amine group at position 2, where the amine is substituted with a (2-methylphenyl)methyl (2-methylbenzyl) group.

Properties

IUPAC Name

(1R,2R)-2-[(2-methylphenyl)methylamino]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-4-2-3-5-10(9)8-13-11-6-7-12(11)14/h2-5,11-14H,6-8H2,1H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYRYWPXMDYPNF-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CN[C@@H]2CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclobutane Core Construction

The synthesis of substituted cyclobutanols generally begins with the construction of the cyclobutane ring. A common and efficient approach involves formal [2+2] cycloaddition or Michael–Dieckmann-type reactions, which have been demonstrated to yield cyclobutane cores with various substituents.

  • Michael–Dieckmann Cycloaddition:
    This method involves the reaction of methyl 2-acetamidoacrylate with ketene diethyl acetal to form a cyclobutane intermediate. The process is stereocontrolled and allows for the introduction of substituents at the 2-position of the cyclobutane ring, which is crucial for preparing 2-substituted cyclobutane amino acids and related derivatives.

  • Hydrogenation for Stereocontrol:
    The stereochemistry (trans configuration) can be achieved by controlled hydrogenation of exocyclic double bonds in intermediates. For example, hydrogenation of a double bond in a cyclobutane derivative under heterogeneous catalysis conditions (Pd/C in methanol or ethyl acetate) yields the trans isomer with high yield and selectivity.

Introduction of the Amino Group and 2-Methylphenylmethyl Substitution

The amino substituent linked to the 2-methylphenylmethyl group is introduced typically via nucleophilic substitution or reductive amination steps:

  • Nucleophilic Substitution on Cyclobutanone Derivatives:
    Starting from cyclobutanone or cyclobutanone derivatives, amination can be achieved by reaction with 2-methylbenzylamine under conditions favoring trans stereochemistry. The amino group is installed at the 2-position, replacing a leaving group or via reductive amination of a cyclobutanone intermediate.

  • Reductive Amination:
    Reductive amination of cyclobutanone with 2-methylbenzylamine in the presence of reducing agents (such as NaBH4 or catalytic hydrogenation) is a practical method to obtain the desired amino-substituted cyclobutanol. This method allows for stereochemical control and high yields of the trans isomer.

Stereochemical Considerations and Purification

  • The trans stereochemistry of the amino and hydroxyl groups on the cyclobutane ring is critical for the compound's properties. Stereoselective hydrogenation and careful choice of reaction conditions ensure the trans configuration.

  • Purification is typically conducted by chromatographic methods or formation of hydrochloride salts for amino derivatives, enhancing stability and facilitating isolation.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material(s) Reagents/Conditions Outcome/Notes
1 Michael–Dieckmann cycloaddition Methyl 2-acetamidoacrylate, ketene diethyl acetal Base (e.g., KHMDS), THF, room temperature Formation of cyclobutane core with 2-substitution
2 Hydrogenation Cyclobutane intermediate with exocyclic double bond Pd/C catalyst, methanol or ethyl acetate, room temperature Stereoselective trans hydrogenation, high yield
3 Reductive amination Cyclobutanone intermediate, 2-methylbenzylamine NaBH4 or catalytic hydrogenation Introduction of amino substituent, trans configuration
4 Purification Crude amino-cyclobutanol Chromatography or acid salt formation Isolation of pure trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol

Research Findings and Notes

  • The key to successful preparation lies in the stereocontrolled cyclobutane ring formation and subsequent selective functional group interconversion.

  • Hydrogenation conditions significantly affect the stereochemical outcome; heterogeneous catalysis with Pd/C is preferred for high yield and selectivity of the trans isomer.

  • The amino substituent introduction via reductive amination is versatile and widely used for similar cyclobutane derivatives, enabling the attachment of various arylmethyl groups such as 2-methylphenylmethyl.

  • While direct literature specifically on this compound is limited, the synthetic strategies for closely related cyclobutane amino alcohols and amino acids provide a reliable blueprint for its preparation.

Additional Context from Related Cyclobutane Syntheses

  • Other cyclobutane derivatives are synthesized via transannular cyclization and epoxide ring-opening strategies, but these are more common in bicyclobutane systems rather than simple cyclobutanols.

  • Use of protecting groups and selective functional group transformations are common to avoid side reactions and improve yield and purity.

Chemical Reactions Analysis

trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol: can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the compound into its corresponding ketone or carboxylic acid derivatives.

  • Reduction: : Reduction reactions can reduce the compound to its corresponding amine or alcohol derivatives.

  • Substitution: : Substitution reactions can replace functional groups within the compound, leading to the formation of new derivatives.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4). Conditions may involve heating and the presence of an acid catalyst.

  • Reduction: : Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). Conditions may involve cooling and anhydrous solvents.

  • Substitution: : Common reagents include halogens (e.g., chlorine, bromine) and strong acids. Conditions may involve the presence of a nucleophile and heating.

Major Products Formed

  • Oxidation: : Ketones, carboxylic acids, and their derivatives.

  • Reduction: : Amines, alcohols, and their derivatives.

  • Substitution: : Halogenated derivatives, sulfonated derivatives, and other functionalized compounds.

Scientific Research Applications

trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol: has several applications in scientific research, including:

  • Chemistry: : Used as an intermediate in organic synthesis and as a building block for more complex molecules.

  • Biology: : Studied for its potential biological activity and interactions with various biomolecules.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases and conditions.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The closest structural analog identified in the provided evidence is trans-2-[(2-phenylethyl)amino]cyclobutan-1-ol (CAS: 2165538-96-3, CymitQuimica, 2025) . Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Property trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol
Molecular Formula C₁₃H₁₉NO* C₁₂H₁₇NO
Molecular Weight (g/mol) ~205.29* 191.27
Substituent on Amino Group 2-Methylbenzyl (ortho-methylated benzyl) Phenethyl (C₆H₅-CH₂CH₂-)
Key Structural Differences Shorter linker (CH₂) with aromatic methyl group Longer ethyl linker (CH₂CH₂) between amine and aryl
Purity Not reported ≥95%

*Calculated based on structural differences from the analog.

Key Observations:

This may influence binding affinity in receptor-ligand systems. The phenethyl substituent in the analog provides greater conformational flexibility via its ethyl linker, which could enhance interactions with hydrophobic pockets in biological targets.

Lipophilicity :

  • The methyl group on the benzyl ring in the target compound likely increases lipophilicity (logP) compared to the unsubstituted phenethyl analog. This difference could affect membrane permeability and metabolic stability.

Synthetic Accessibility :

  • The synthesis of the target compound may require regioselective methylation of the benzyl group, posing challenges in avoiding para/meta-methyl byproducts. In contrast, the phenethyl analog’s synthesis involves straightforward alkylation steps .

Limitations in Available Data:

  • No experimental data (e.g., melting point, solubility, bioactivity) were found for the target compound.

Biological Activity

trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol is a compound of interest due to its unique structural properties and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C12H17NC_{12}H_{17}N with a molecular weight of approximately 189.27 g/mol. The compound features a cyclobutane ring, an amino group, and a methylphenyl substituent, which contribute to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The amino group facilitates binding to various biomolecules, potentially modulating their activity. Research indicates that this compound may influence pathways related to neurotransmission and cellular signaling.

Anticancer Activity

Studies have shown that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, related cyclobutane derivatives have been evaluated for their effectiveness against various cancer cell lines. In vitro assays demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells.

CompoundCell LineEC50 (μM)CC50 (μM)SI (Selectivity Index)
Compound AMDA-MB-2310.8032.440.5
Compound BHs 578T1.067.246.8

Neuroprotective Effects

Research has indicated potential neuroprotective effects of this compound in models of neurodegeneration. The compound may exhibit protective properties against oxidative stress-induced neuronal damage, likely through modulation of signaling pathways involved in cell survival.

Case Studies

  • Study on Anticancer Activity : A study involving the evaluation of various cyclobutane derivatives found that this compound showed promising results in inhibiting proliferation in breast cancer cell lines, with a reported EC50 value indicating effective concentration levels.
  • Neuroprotection Study : In a model assessing neuroprotective agents, this compound demonstrated the ability to significantly reduce neuronal apoptosis triggered by oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Comparative Analysis with Similar Compounds

Comparative studies highlight the unique biological profiles of this compound against structurally related compounds:

CompoundBiological ActivityRemarks
trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-olAnticancer, NeuroprotectiveSimilar mechanism but different selectivity
trans-2-{[(3-Chloro-2-methylphenyl)methyl]amino}cyclobutan-1-olModerate Anticancer ActivityLower efficacy compared to the methyl analog

Q & A

Q. What are the standard synthetic routes for trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol, and how can reaction conditions be optimized for yield?

The synthesis typically involves reductive amination of cyclobutanone derivatives with (2-methylphenyl)methylamine. Sodium borohydride (NaBH₄) in ethanol at 0–25°C is commonly used to reduce the intermediate imine . Optimization includes controlling stoichiometry (e.g., 1.2:1 amine:ketone ratio), solvent polarity, and temperature to minimize side reactions like over-reduction. Purity (>95%) is achieved via column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and stereochemistry?

  • NMR : ¹H/¹³C NMR confirms the trans-configuration via coupling constants (e.g., J = 8–10 Hz for adjacent cyclobutane protons) and distinguishes the benzylamino moiety .
  • IR : Absorbance at ~3300 cm⁻¹ (N-H stretch) and 1050–1100 cm⁻¹ (C-O stretch) .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z corresponding to C₁₃H₁₇NO (MW = 203.28 g/mol) .

Q. What are the common derivatization reactions for this compound in medicinal chemistry studies?

  • N-Alkylation : React with alkyl halides to modify the amine group.
  • Oxidation : Use MnO₂ or CrO₃ to convert the hydroxyl group to a ketone for probing bioactivity .
  • Protection/Deprotection : Boc-protection of the amine enables selective functionalization .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for this compound, and what catalysts are effective?

Rhodium-catalyzed asymmetric hydrogenation of enamine precursors achieves >90% enantiomeric excess (ee). Chiral ligands like (R)-BINAP or Josiphos are effective, with reaction conditions optimized at 50–80°C under 10–50 bar H₂ . Alternative methods include enzymatic resolution using lipases (e.g., Candida antarctica) to separate diastereomers .

Q. What computational strategies predict this compound’s binding affinity to neurological targets (e.g., serotonin receptors)?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with 5-HT₁A receptors. Key parameters:

  • Docking score : ≤−7.5 kcal/mol indicates strong binding.
  • Hydrogen bonding : The hydroxyl and amine groups form bonds with Asp116 and Ser199 residues .
  • Free energy calculations (MM/PBSA) : Validate stability of ligand-receptor complexes .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

  • Assay standardization : Control cell lines (e.g., SH-SY5Y for neuroactivity) and normalize to reference compounds.
  • Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Meta-analysis : Compare datasets using tools like Prism to identify outliers or batch effects .

Q. What strategies elucidate structure-activity relationships (SAR) for analogs of this compound?

  • Substituent variation : Replace the 2-methylphenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess potency changes.
  • Ring expansion : Test cyclopentane/cyclohexane analogs to evaluate steric effects .
  • Pharmacophore mapping : Overlay active/inactive analogs in MOE to identify critical functional groups .

Q. What are the stability challenges during long-term storage, and how can degradation be mitigated?

  • Degradation pathways : Oxidation of the hydroxyl group (→ ketone) and hydrolysis of the amine under humid conditions.
  • Storage : Argon-atmosphere vials at −20°C in anhydrous DMSO or ethanol. LC-MS monitoring every 6 months detects degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol
Reactant of Route 2
Reactant of Route 2
trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol

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